3-Chloro-5-nitropicolinic acid

Übersicht

Beschreibung

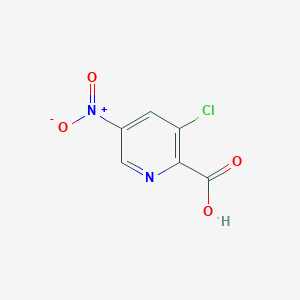

3-Chloro-5-nitropicolinic acid is an organic compound with the molecular formula C6H3ClN2O4 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitropicolinic acid typically involves the nitration of 3-chloropicolinic acid. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H3ClN2O2} + \text{HNO3} \rightarrow \text{C6H3ClN2O4} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other nucleophiles.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products:

Reduction: 3-Chloro-5-aminopicolinic acid.

Substitution: Various substituted picolinic acids depending on the nucleophile used.

Oxidation: Oxidized derivatives of picolinic acid.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-nitropicolinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities.

Vergleich Mit ähnlichen Verbindungen

3-Chloropicolinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropicolinic acid: Lacks the chlorine atom, affecting its substitution reactions.

3,5-Dichloropicolinic acid: Contains two chlorine atoms, altering its chemical properties and reactivity.

Uniqueness: 3-Chloro-5-nitropicolinic acid is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring

Biologische Aktivität

3-Chloro-5-nitropicolinic acid (C₆H₃ClN₂O₄) is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. However, comprehensive studies on its biological activity remain limited.

The unique structure of this compound contributes to its reactivity and potential interactions within biological systems. The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially affecting various biochemical pathways. The chlorine atom may participate in substitution reactions, further enhancing its reactivity and interaction with biomolecules.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloropicolinic acid | Lacks the nitro group | Less reactive due to absence of nitro functionality |

| 5-Nitropicolinic acid | Lacks the chlorine atom | Affects substitution reactivity |

| 3,5-Dichloropicolinic acid | Contains two chlorine atoms | Alters chemical properties and reactivity |

| 6-Chloro-5-nitropicolinic acid | Chlorine at the sixth position | Different substitution patterns |

| This compound | Chlorine and nitro groups present | Distinct chemical reactivity and potential biological activity |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits moderate antibacterial activity against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. The exact mechanism underlying this antibacterial effect is still under investigation, but it may involve interference with bacterial cell wall synthesis or other critical cellular processes.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Its structural characteristics suggest that it may interact with cancer cell signaling pathways or induce apoptosis in malignant cells. However, specific studies detailing its efficacy against various cancer types are scarce, necessitating further exploration into its potential therapeutic applications.

Case Studies and Research Findings

A few notable studies have highlighted the biological effects of compounds related to this compound:

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-catalyzed decarboxylation. Studies on analogous picolinic acids demonstrate that electron-withdrawing groups (e.g., nitro, chloro) accelerate decarboxylation by stabilizing the transition state through resonance effects .

Example Reaction:

Experimental Data:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 150 | 2 | 85 |

| 95 | 24 | 72 |

Conditions: Aqueous buffer (pH 7.0), ionic strength 1.0 .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants like tin(II) chloride. This transformation is pivotal for synthesizing amine intermediates for drug discovery .

Example Reaction:

Key Findings:

-

Catalytic Hydrogenation: Achieves >90% conversion at 50 psi H₂, 25°C, ethanol solvent .

-

Chemoselectivity: The chloro substituent remains intact under mild conditions.

Nucleophilic Substitution at Chlorine

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. The nitro group enhances the electrophilicity of the adjacent carbon, facilitating displacement .

Example Reaction:

Optimized Conditions:

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, often mediated by coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Example Reaction with Methanol:

Data Table:

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMTMM | Methanol | 0 | 73 |

| HATU | DMF | 25 | 68 |

Source: Adapted from methods for analogous picolinic acid derivatives .

Electrophilic Aromatic Substitution

Example Nitration:

Challenges:

-

Low regioselectivity due to competing directing effects of Cl and NO₂ groups.

Cyclization Reactions

The carboxylic acid and nitro groups participate in cyclization to form fused heterocycles. For example, reaction with hydrazine yields pyrazolo[1,5-a]pyridine derivatives.

Example Reaction:

Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux

-

Yield: 65%

Critical Considerations

-

Steric Effects: The 3-chloro and 5-nitro groups create steric hindrance, slowing reactions at the 2-position .

-

Solubility: Limited solubility in polar solvents necessitates use of DMF or DMSO for some reactions.

-

Stability: Decomposition occurs under prolonged heating >150°C or strong acidic conditions .

Eigenschaften

IUPAC Name |

3-chloro-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDLSKUUEFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597366 | |

| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141238-23-5 | |

| Record name | 3-Chloro-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141238-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.